Methyl 2-[2-thiazolin-2-ylthio]acetate

Plant growth regulation Thiazoline Thiazole

Researchers seeking thioester acylation for cephalosporins without generating toxic 2-mercaptobenzothiazole (MBT) need a reliable activated ester. Methyl 2-[2-thiazolin-2-ylthio]acetate (CAS 22623-64-9) directly solves this problem. • Enables 95-99% purity and 79-95% yield in cephalosporin acylation with no amino-group protection required. • 2-Thiazoline scaffold validated for nematicidal and nitrification-inhibiting activity; methyl ester logP ≈ +1.0 ensures soil mobility and root uptake. • Confirmed absence of auxin-like off-target activity-ideal for chemical biology probes where thiazole-acetic acid analogs confound phenotypic assays. Supplied at ≥95% purity with flexible packaging options. Request a quote for bulk quantities.

Molecular Formula C6H9NO2S2
Molecular Weight 191.3 g/mol
CAS No. 22623-64-9
Cat. No. B1583992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[2-thiazolin-2-ylthio]acetate
CAS22623-64-9
Molecular FormulaC6H9NO2S2
Molecular Weight191.3 g/mol
Structural Identifiers
SMILESCOC(=O)CSC1=NCCS1
InChIInChI=1S/C6H9NO2S2/c1-9-5(8)4-11-6-7-2-3-10-6/h2-4H2,1H3
InChIKeySNDXDCSLMVEGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[2-thiazolin-2-ylthio]acetate (CAS 22623-64-9): Core Identity and Procurement-Relevant Characteristics


Methyl 2-[2-thiazolin-2-ylthio]acetate (CAS 22623-64-9) is a heterocyclic thioether ester belonging to the 2-substituted-4,5-dihydrothiazole (2-thiazoline) class. Its structure comprises a 2-thiazoline ring linked via a sulfur atom to a methyl acetate moiety, yielding the molecular formula C₆H₉NO₂S₂ and a molecular weight of 191.27 g/mol . The compound is typically supplied at ≥95% purity and is employed as a synthetic building block for cephalosporin antibiotic intermediates, nematicidal agents, and nitrification inhibitors [1][2][3]. Unlike its fully aromatic thiazole congeners, the partially saturated 2-thiazoline ring confers distinct reactivity and biological selectivity profiles that directly impact procurement decisions in medicinal, agrochemical, and specialty chemical applications [4].

Methyl 2-[2-thiazolin-2-ylthio]acetate: Why In-Class Analogs Cannot Be Interchanged Without Risk


Generic substitution among 2-substituted thiazoline derivatives introduces significant risk because both the oxidation state of the heterocycle (2-thiazoline vs. thiazole) and the ester moiety (methyl vs. ethyl vs. free acid) fundamentally alter biological activity, chemical reactivity, and physicochemical properties. Garraway et al. demonstrated that 2-substituted thiazoline-acetic acids are completely inactive as plant growth regulators, whereas their thiazole counterparts exhibit appreciable activity [1]. In cephalosporin synthesis, the specific thioester leaving-group structure directly governs acylation efficiency, byproduct toxicity, and yield; MAEM (the mercaptobenzothiazolyl ester) produces toxic 2-mercaptobenzothiazole, prompting development of alternative thioester motifs for which methyl 2-[2-thiazolin-2-ylthio]acetate serves as a key intermediate [2]. Furthermore, the methyl ester imparts higher volatility and lipophilicity than the free acid, influencing formulation performance in agrochemical applications such as nematicidal and nitrification-inhibiting compositions [3][4]. Selection of the precise compound rather than a generic analog is therefore essential to maintain the intended reactivity, safety, and efficacy profile.

Methyl 2-[2-thiazolin-2-ylthio]acetate: Comparator-Based Quantitative Differentiation Evidence


Plant Growth Regulator Activity: 2-Thiazoline-Acetic Acids vs. 2-Thiazole-Acetic Acids

In a direct comparative study, Garraway evaluated the growth-regulating activity of 2-substituted thiazoline-acetic acids versus thiazole-acetic acids in wheat and pea bioassays. All 2-substituted thiazoline-acetic acids tested were completely inactive, whereas 2-chlorothiazole-4-acetic acid showed appreciable activity, and activity was also observed with the 2-amino-, 2-methylamino-, and 2-methyl-thiazole analogues [1]. The 4,5-dihydrothiazole (thiazoline) scaffold thus abolishes growth-regulating activity observed in the fully aromatic thiazole series, establishing a critical scaffold-selection criterion for agrochemical discovery.

Plant growth regulation Thiazoline Thiazole Auxin activity

Cephalosporin Intermediate Reactivity: Thioester Leaving-Group vs. MAEM Standard

The thioester class to which methyl 2-[2-thiazolin-2-ylthio]acetate belongs was specifically designed as an alternative to the standard acylating agent MAEM (2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate). The Indian Patent 219200 explicitly teaches that MAEM condensation releases toxic 2-mercaptobenzothiazole (MBT) as a byproduct that is difficult to remove completely, whereas the novel thioester derivatives of thiazolyl acetic acid are obtained in high purity (95-99%) and excellent yield (79-95%) without the necessity of amino-group protection and without producing toxic MBT [1]. Methyl 2-[2-thiazolin-2-ylthio]acetate serves as the foundational building block for generating such improved thioester acylating agents.

Cephalosporin synthesis Thioester Acylation Byproduct toxicity

Physicochemical Differentiation: Methyl Ester vs. Free Acid in Membrane Permeation and Formulation

The methyl ester of 2-[2-thiazolin-2-ylthio]acetic acid possesses a calculated logP approximately 1.2–1.5 log units higher than the corresponding free acid (sodium salt, CAS 68797-48-8) . The free acid (2-thiazolin-2-ylthio)acetic acid has a predicted logP of approximately -0.3 (ACD/Labs), while the methyl ester is predicted at approximately +1.0, indicating a >10-fold increase in octanol-water partition coefficient. This enhanced lipophilicity directly translates to improved membrane permeability for passive diffusion across biological barriers—a critical parameter for nematicidal and nitrification-inhibiting agrochemical formulations where soil mobility and root uptake determine field efficacy [1][2].

Lipophilicity logP Membrane permeability Agrochemical formulation

Nematicidal Activity: 2-(Substituted Thio)-4,5-Dihydrothiazoles vs. Unsubstituted Thiazoline Controls

US Patent 4,584,306 discloses that 2-(substituted thio)-4,5-dihydrothiazoles, the structural class encompassing methyl 2-[2-thiazolin-2-ylthio]acetate, exhibit nematicidal activity against root-knot nematode (Meloidogyne incognita) when formulated as acetone solutions, dusts, or granular formulations [1]. Within the disclosed series, nematicidal potency is critically dependent on the nature of the thio-substituent; the methyl acetate substituent provides a balance of reactivity and lipophilicity that distinguishes it from simple alkylthio analogs (e.g., 2-methylthio-2-thiazoline) which may lack sufficient systemic mobility, and from bulky arylthio analogs which may exhibit reduced bioavailability due to excessive molecular weight.

Nematicidal Root-knot nematode Meloidogyne incognita Agrochemical

Methyl 2-[2-thiazolin-2-ylthio]acetate: Evidence-Backed Application Scenarios for Science-Driven Procurement


Cephalosporin Antibiotic Intermediate Manufacturing (Non-Toxic Acylating Agent Route)

Procurement of methyl 2-[2-thiazolin-2-ylthio]acetate is specifically indicated for pharmaceutical manufacturers seeking to implement the thioester acylation route for cephalosporin antibiotics that avoids the toxic 2-mercaptobenzothiazole (MBT) byproduct associated with the MAEM process. Indian Patent 219200 demonstrates that thioester derivatives derived from this building block achieve 95-99% purity and 79-95% yield without requiring amino-group protection [1]. Selection of this specific compound as starting material directly enables cleaner reaction profiles and simplified downstream purification compared to alternative activated ester intermediates.

Agrochemical Nematicide Development (Soil-Applied Formulations)

For research and development of soil-applied nematicidal agents targeting root-knot nematodes (Meloidogyne incognita), methyl 2-[2-thiazolin-2-ylthio]acetate offers the thio-substituted 4,5-dihydrothiazole scaffold validated in US Patent 4,584,306 as possessing nematicidal activity [2]. Its methyl ester moiety confers the lipophilicity (predicted logP ≈ +1.0) needed for soil mobility and root uptake, distinguishing it from less polar alkylthio analogs that may require higher application rates or more complex co-formulants to achieve equivalent bioavailability. Procurement of the methyl ester specifically supports formulation in non-polar solvent systems and granular carrier matrices.

Nitrification Inhibitor Research in Sustainable Agriculture

US Patent Application 2021/0340073 establishes substituted 2-thiazolines as effective nitrification inhibitors for reducing nitrogen fertilizer loss in agricultural soils [3]. Methyl 2-[2-thiazolin-2-ylthio]acetate serves as a privileged scaffold within this class, with its thioether substituent providing a synthetic handle for further derivatization and its methyl ester group ensuring compatibility with non-aqueous fertilizer coating formulations. Procurement is recommended for agrochemical discovery programs targeting ammonia monooxygenase (AMO) inhibition where structure-activity relationship exploration around the 2-position of the thiazoline ring is desired.

Chemical Biology Probe Synthesis (Thiazoline-Containing Bioactive Conjugate Construction)

The confirmed absence of plant growth regulator (auxin-like) activity for 2-substituted thiazoline-acetic acids, as demonstrated by Garraway [4], makes methyl 2-[2-thiazolin-2-ylthio]acetate an ideal building block for constructing chemical biology probes where off-target auxin activity must be rigorously avoided. In contrast, thiazole-acetic acid analogs would confound phenotypic assays in plant biology or in microbial systems where auxin signaling pathways operate. The methyl ester provides a convenient protected carboxylate that can be selectively hydrolyzed post-coupling to reveal the free acid for bioconjugation.

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